molecular formula C22H24N2O4 B6908056 N-[4-(cyclohexylcarbamoyl)-2-methylphenyl]-1,3-benzodioxole-4-carboxamide

N-[4-(cyclohexylcarbamoyl)-2-methylphenyl]-1,3-benzodioxole-4-carboxamide

Cat. No.: B6908056
M. Wt: 380.4 g/mol
InChI Key: GEESNPWBRBSXJN-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylcarbamoyl)-2-methylphenyl]-1,3-benzodioxole-4-carboxamide is a complex organic compound with potential applications in various scientific fields

Properties

IUPAC Name

N-[4-(cyclohexylcarbamoyl)-2-methylphenyl]-1,3-benzodioxole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-14-12-15(21(25)23-16-6-3-2-4-7-16)10-11-18(14)24-22(26)17-8-5-9-19-20(17)28-13-27-19/h5,8-12,16H,2-4,6-7,13H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEESNPWBRBSXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCCCC2)NC(=O)C3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(cyclohexylcarbamoyl)-2-methylphenyl]-1,3-benzodioxole-4-carboxamide involves multiple steps, typically starting with the preparation of the benzodioxole ring. The synthetic route may include:

    Formation of the Benzodioxole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through a reaction with an amine, such as cyclohexylamine, under controlled conditions.

    Final Coupling: The final step involves coupling the benzodioxole ring with the carboxamide group, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

N-[4-(cyclohexylcarbamoyl)-2-methylphenyl]-1,3-benzodioxole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole ring or the carboxamide group are replaced with other groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(cyclohexylcarbamoyl)-2-methylphenyl]-1,3-benzodioxole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including its role in modulating biochemical pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylcarbamoyl)-2-methylphenyl]-1,3-benzodioxole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-[4-(cyclohexylcarbamoyl)-2-methylphenyl]-1,3-benzodioxole-4-carboxamide can be compared with similar compounds such as:

    N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl)benzamide: This compound has a similar structure but with a trifluoromethyl group, which may alter its chemical properties and biological activities.

    Glibenclamide: A well-known sulfonylurea drug with a similar carbamoyl group, used for its hypoglycemic effects in diabetes treatment.

    N-(1-cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-benzamide: Another related compound with a methoxy group, used in various chemical and biological studies.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

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